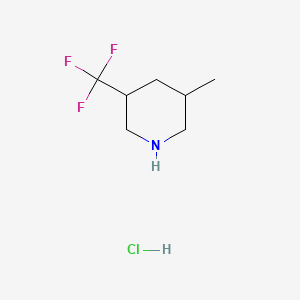
2-Chloro-5-methanesulfonyl-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methanesulfonyl-3-nitropyridine is an organic compound with the molecular formula C6H5ClN2O4S It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methanesulfonyl-3-nitropyridine typically involves multiple steps. One common method starts with the nitration of 2-chloropyridine to form 2-chloro-5-nitropyridine. This intermediate is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and minimize byproducts. The use of continuous flow reactors can also enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-Chloro-5-methanesulfonyl-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used under basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-5-methanesulfonyl-3-nitropyridine and 2-thio-5-methanesulfonyl-3-nitropyridine.
Reduction: The major product is 2-chloro-5-methanesulfonyl-3-aminopyridine.
Oxidation: The major product is this compound sulfone.
科学的研究の応用
2-Chloro-5-methanesulfonyl-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Chloro-5-methanesulfonyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-nitropyridine
- 2-Chloro-5-methyl-3-nitropyridine
- 2-Chloro-3-fluoro-5-nitropyridine
Uniqueness
2-Chloro-5-methanesulfonyl-3-nitropyridine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in nucleophilic substitution reactions. Additionally, the combination of the nitro and sulfonyl groups provides a versatile platform for further functionalization and derivatization.
特性
分子式 |
C6H5ClN2O4S |
|---|---|
分子量 |
236.63 g/mol |
IUPAC名 |
2-chloro-5-methylsulfonyl-3-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O4S/c1-14(12,13)4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 |
InChIキー |
LFRZIQCWEWMTDH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


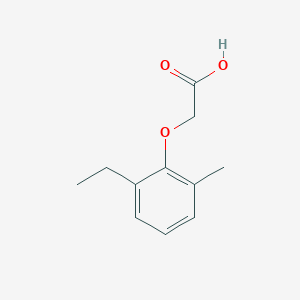
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)
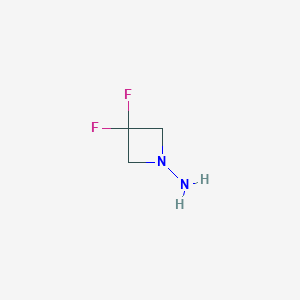
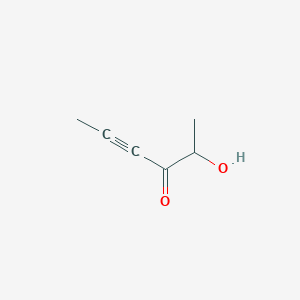

![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
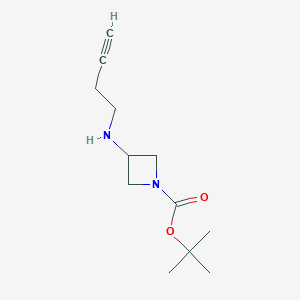
![3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13464078.png)
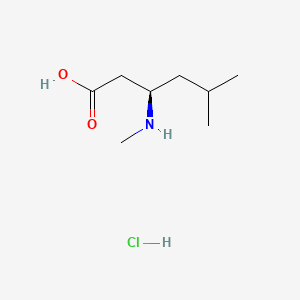
![Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)
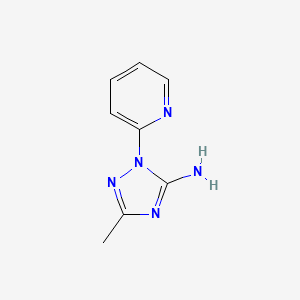
![6-Oxospiro[3.3]heptane-2-carbonitrile](/img/structure/B13464097.png)
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13464104.png)
